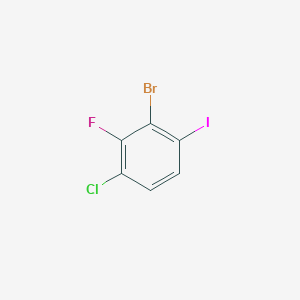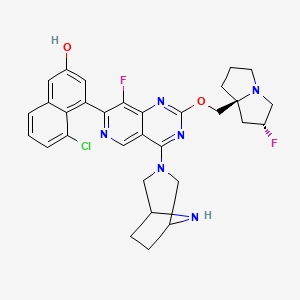
KRAS G12D inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 5 is a small molecule designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, particularly pancreatic cancer. This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell growth and proliferation. This compound aims to inhibit this aberrant signaling pathway, thereby providing a potential therapeutic option for cancers driven by the KRAS G12D mutation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
KRAS G12D inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final this compound compound. These intermediates may include various substituted aromatic rings, amides, and heterocycles .
科学研究应用
KRAS G12D inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery programs .
作用机制
KRAS G12D inhibitor 5 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
KRAS G12D inhibitor 5 is compared with other similar compounds, such as:
MRTX1133: Another potent KRAS G12D inhibitor that binds to both the inactive and active states of KRAS G12D.
Q2a Compound: A quinazoline-based derivative that specifically inhibits the growth of KRAS G12D mutant cells.
TH-Z835: A representative inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the KRAS G12D mutation, as well as its ability to disrupt multiple downstream signaling pathways, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C31H31ClF2N6O2 |
|---|---|
分子量 |
593.1 g/mol |
IUPAC 名称 |
5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1 |
InChI 键 |
MREIKMRVSAOCHR-RMIANRRMSA-N |
手性 SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
规范 SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



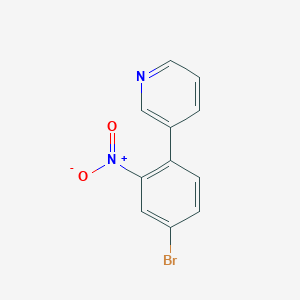
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)


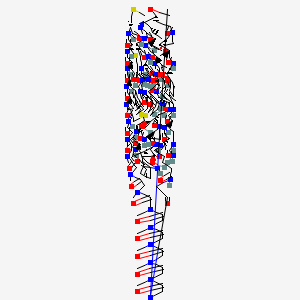
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
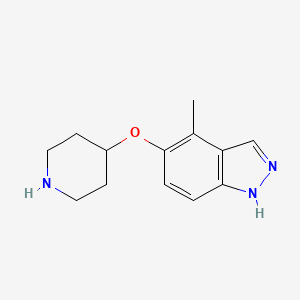
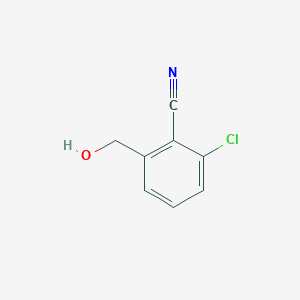
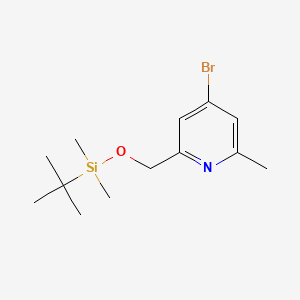
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
